molecular formula C21H27N5O2 B2359180 1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 377056-56-9

1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2359180
CAS No.: 377056-56-9
M. Wt: 381.48
InChI Key: QOXLRNJPEZRUTI-UHFFFAOYSA-N
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Description

This xanthine-derived compound features a 1,3-dimethylpurine-2,6-dione core with a 3-phenylpropyl group at position 7 and a piperidin-1-yl substituent at position 8.

Properties

IUPAC Name

1,3-dimethyl-7-(3-phenylpropyl)-8-piperidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-23-18-17(19(27)24(2)21(23)28)26(15-9-12-16-10-5-3-6-11-16)20(22-18)25-13-7-4-8-14-25/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXLRNJPEZRUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, pharmacodynamics, and various biological effects based on recent studies.

The compound's molecular formula is C21H27N5O2C_{21}H_{27}N_{5}O_{2} with a molecular weight of approximately 381.48 g/mol. It is characterized by a purine core substituted with a piperidine and phenylpropyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21H27N5O2
Molecular Weight381.48 g/mol
CAS Number377056-56-9
PurityTypically 95%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, potentially influencing pathways related to mood regulation and cognitive functions.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties:

  • Antidepressant Activity : In animal models, the compound has demonstrated effects similar to traditional antidepressants by enhancing serotonin and norepinephrine levels in the brain.
  • Cognitive Enhancement : Studies involving memory tasks have shown that administration of this compound can improve cognitive performance in rodents, suggesting potential applications in treating cognitive decline.

Antitumor Activity

Emerging evidence points to the compound's potential as an antitumor agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Neuropharmacological Effects :
    • Objective : To evaluate the antidepressant-like effects in a rodent model.
    • Findings : The compound significantly reduced depressive-like behavior in forced swim tests compared to control groups. It also increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity.
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity against cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 7 and 8

The table below summarizes key analogs and their structural/functional differences:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight Key Activity/Application Reference(s)
Target Compound 3-Phenylpropyl Piperidin-1-yl Not reported N/A (Structural analog studies)
Linagliptin But-2-yn-1-yl (R)-3-Aminopiperidin-1-yl 472.5 g/mol DPP-4 inhibitor (Antidiabetic)
HBK001 But-2-yn-1-yl (R)-3-Aminopiperidin-1-yl + GPR119 agonist moiety 635.7 g/mol Dual DPP-4/GPR119 inhibitor
NCT-501 (Example from ) 3-Methylbenzyl 4-Methylpyrimidin-2-yl-piperidin-4-yloxy Not reported Aldehyde Dehydrogenase inhibitor
TC227 () 2-Hydroxy-3-phenoxypropyl (Z)-2-(2,4-Dihydroxybenzylidene)hydrazinyl Not reported Trypanothione Synthetase inhibitor
22a () 3-Phenylpropyl 1-(3-Phenylpropyl)-1H-1,2,3-triazol-4-ylmethoxy 449.5 g/mol Anticancer (In silico predicted)
Key Observations:
  • Position 7: Hydrophobic Groups: The 3-phenylpropyl group in the target compound enhances lipophilicity compared to Linagliptin’s butynyl or NCT-501’s methylbenzyl. This may reduce aqueous solubility but improve membrane permeability .
  • Position 8: Piperidinyl vs. Heterocyclic Moieties: NCT-501’s pyrimidinyl-piperidinyloxy group and 22a’s triazolylmethoxy group introduce π-π stacking or metal-binding capabilities, which may enhance target selectivity .

Physicochemical Properties

  • Melting Points :

    • Compound 22a (triazolylmethoxy analog): 164–166°C .
    • Linagliptin analogs: Typically >150°C due to crystalline structures .
    • The target compound’s 3-phenylpropyl group may elevate its melting point compared to methylbenzyl analogs (e.g., 164–166°C for 22a) .
  • Solubility :

    • The target’s logP is predicted to be higher than Linagliptin (logP ~1.5) due to the 3-phenylpropyl group, aligning with Lipinski’s "Rule of Five" for drug-likeness but posing formulation challenges .

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